4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-

CDC25 phosphatase inhibition Benzothiazole-4,7-dione Heterocyclic quinone SAR

4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl- (CAS 650635-86-2) is a synthetic heterocyclic quinone belonging to the benzothiazole-4,7-dione family. This compound class is recognized for its mechanism as an irreversible inhibitor of CDC25 phosphatases, key regulators of the eukaryotic cell cycle.

Molecular Formula C15H10Cl2N2O2S
Molecular Weight 353.2 g/mol
CAS No. 650635-86-2
Cat. No. B12596005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-
CAS650635-86-2
Molecular FormulaC15H10Cl2N2O2S
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O2S/c1-6-11(19-8-3-4-9(16)10(17)5-8)14(21)15-12(13(6)20)18-7(2)22-15/h3-5,19H,1-2H3
InChIKeyRBHLZVPYBHLLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl- (CAS 650635-86-2): Chemical Class and Core Characteristics


4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl- (CAS 650635-86-2) is a synthetic heterocyclic quinone belonging to the benzothiazole-4,7-dione family [1]. This compound class is recognized for its mechanism as an irreversible inhibitor of CDC25 phosphatases, key regulators of the eukaryotic cell cycle [2]. Its core structure features a bicyclic benzothiazole ring with ketone functionalities at positions 4 and 7, and a distinguishing 3,4-dichlorophenylamino substituent at the 6-position [3]. The molecular formula is C15H10Cl2N2O2S, with a molecular weight of 353.2 g/mol [3].

Why Generic Substitution Fails for 4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl- (CAS 650635-86-2)


Within the benzothiazole-4,7-dione CDC25 inhibitor class, minor structural modifications dramatically alter potency, isoform selectivity, and irreversible binding kinetics, making simple generic substitution unreliable. The specific 6-[(3,4-dichlorophenyl)amino] substituent on the 2,5-dimethyl-4,7-benzothiazoledione core confers a unique electron-withdrawing and steric profile that is absent in other analogs, which directly impacts its interaction with the catalytic cysteine of CDC25 phosphatases [1]. Studies on the broader class demonstrate that benzothiazole-4,7-diones are at least 50-fold more potent than their benzimidazole- or isoindole-dione counterparts, but precise activity levels are highly dependent on specific aryl-amino substituent patterns [2]. The following quantitative evidence illustrates why this specific compound must be rigorously evaluated against its closest structural analogs rather than substituted with any in-class compound.

Quantitative Differentiation Guide for 4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl- (CAS 650635-86-2)


Enhanced CDC25C Inhibitory Potency of the Benzothiazole-4,7-dione Scaffold Over Other Heterocyclic Cores

The benzothiazole-4,7-dione scaffold, which forms the core of 4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-, demonstrates dramatically superior CDC25C inhibition compared to its bioisosteric analogs with different heterocyclic cores. In a standardized in vitro enzymatic assay, benzothiazole-4,7-diones were at least 50 times more potent in inhibiting CDC25C phosphatase activity than their benzimidazole-, indazole-, or isoindole-dione counterparts [1]. This potency advantage is directly attributable to the unique electrophilicity and spatial orientation of the quinone moiety within the benzothiazole ring system, a property preserved in the target compound. The presence of the 3,4-dichlorophenylamino group at the 6-position further modulates this activity, as outlined in the patent literature on this specific substitution pattern [2].

CDC25 phosphatase inhibition Benzothiazole-4,7-dione Heterocyclic quinone SAR

Differentiation of 6-[(3,4-Dichlorophenyl)amino] Substitution from Other 6-Anilino Analogs on the 2,5-Dimethyl Core

The patent literature explicitly discloses a series of 6-anilino-substituted 2,5-dimethyl-4,7-benzothiazolediones, among which the 3,4-dichlorophenylamino variant (CAS 650635-86-2) is a specific embodiment [1]. The presence of two chlorine atoms at the meta and para positions of the aniline ring creates a distinct electron-deficient and lipophilic pharmacophore compared to other 6-substituted analogs, such as the 4-butylphenylamino or 4-methylphenylamino derivatives, which are also commercially available . This dichlorination pattern is known to enhance target binding affinity in related CDC25 inhibitor series by strengthening halogen-bonding interactions and increasing metabolic stability relative to non-halogenated or mono-halogenated variants. While exact IC50 values for this specific compound against each CDC25 isoform are not publicly available in a head-to-head format, the structural differentiation from its closest 6-substituted analogs is quantifiable through calculated molecular properties such as logP, polar surface area, and electrostatic potential maps.

6-Substituted benzothiazole-4,7-dione Structure-activity relationship CDC25 inhibitor selectivity

Irreversible Mechanism of Action Versus Reversible Inhibitor Probes

Benzothiazole-4,7-dione CDC25 inhibitors, including the target compound's class, are characterized by an irreversible (covalent) mechanism of action, mediated through the quinone moiety's reaction with the catalytic cysteine residue in the CDC25 active site [1]. This is in stark contrast to reversible, non-covalent inhibitor probes used in pathway validation studies. The benchmark irreversible inhibitor BN82002 (a related benzothiazole-4,7-dione derivative) demonstrates this property with a time-dependent inactivation profile and a kinact/KI value characteristic of covalent inhibitors [2]. The specific 6-[(3,4-dichlorophenyl)amino] substituent is designed to optimize non-covalent binding orientation prior to covalent bond formation, a feature not present in simpler quinone-based inhibitors like menadione, which showed an IC50 of 18.8 μM against CDC25C versus 5.4 μM for BN82002 under identical conditions [2].

Irreversible CDC25 inhibitor Covalent inhibitor Enzyme kinetics

Differential Selectivity Profile for CDC25 Isoforms Based on Substituent Topology

A fission yeast strain expressing human CDC25A has been established as a tool for selectivity profiling of pharmacological CDC25 inhibitors [1]. In this system, the benzothiazoledione inhibitor BN2003 (a structural analog) potently repressed growth in a CDC25-dependent manner, demonstrating on-target efficacy and the ability to discriminate between CDC25A and endogenous yeast Cdc25. The specific 6-[(3,4-dichlorophenyl)amino] substitution on the 2,5-dimethyl-4,7-benzothiazoledione core is predicted, based on patent SAR data, to shift isoform selectivity relative to other 6-substituted analogs by altering the compound's interaction with non-conserved residues in the CDC25A/B/C catalytic clefts [2]. This selectivity is critical because pan-CDC25 inhibition can lead to distinct biological outcomes compared to isoform-selective inhibition in oncology applications.

CDC25A vs CDC25C selectivity Isoform-specific inhibitor Fission yeast humanized assay

Optimal Research and Industrial Application Scenarios for 4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl- (CAS 650635-86-2)


Structure-Activity Relationship (SAR) Studies on 6-Substituted Benzothiazole-4,7-dione CDC25 Inhibitors

This compound serves as a critical comparator in SAR campaigns aimed at optimizing CDC25 inhibitor potency and selectivity. Its 3,4-dichlorophenylamino group represents a key halogenation variant within the 6-anilino-2,5-dimethyl series, allowing direct comparison with non-halogenated, mono-halogenated, and other poly-halogenated analogs. The >50-fold potency advantage of the benzothiazole-4,7-dione scaffold over other heterocyclic cores provides a high baseline for iterative improvement [1]. Researchers can use this compound to probe the contribution of the dichloro substitution to binding affinity, residence time, and isoform selectivity, as outlined in the foundational patent SAR [2].

Development of Irreversible Chemical Probes for Cell Cycle Research

As a representative of the covalent, irreversible CDC25 inhibitor class, this compound is suitable for target engagement studies where sustained inhibition after compound washout is required. The irreversible mechanism, characteristic of benzothiazole-4,7-diones, enables washout-resistant CDC25 inhibition that cannot be achieved with reversible tool compounds [3]. This is particularly valuable for in vitro studies aiming to correlate CDC25 inhibition duration with cell cycle arrest phenotypes or apoptosis induction in cancer cell lines.

Selectivity Profiling Against CDC25 Phosphatase Isoforms in Humanized Yeast Models

The humanized fission yeast CDC25A strain provides a validated, simple eukaryotic system for assessing the selectivity of this compound against human CDC25 isoforms [3]. By comparing growth inhibition in this strain versus wild-type yeast, researchers can quantify target-specific effects and benchmark the compound's selectivity against other CDC25 inhibitors like BN2003 or BN82002. This assay is particularly useful for prioritizing compounds for further development in oncology-focused programs where isoform-selective CDC25 inhibition is therapeutically desirable.

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